molecular formula C7H10N2O2 B581581 5,6-Dimethoxypyridin-2-amine CAS No. 127980-46-5

5,6-Dimethoxypyridin-2-amine

Cat. No.: B581581
CAS No.: 127980-46-5
M. Wt: 154.169
InChI Key: GNTLREADFYJGJQ-UHFFFAOYSA-N
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Safety and Hazards

This compound is classified as potentially harmful. It may cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Future Directions

While specific future directions for 5,6-Dimethoxypyridin-2-amine are not detailed in the search results, it is noted that this compound is used extensively in scientific research, particularly in the design of Spleen Tyrosine Kinase (Syk) inhibitors . This suggests potential future applications in the development of new treatments for autoimmune diseases .

Mechanism of Action

    Target of Action

    • Compound Structure: 5,6-Dimethoxypyridin-2-amine is a heterocyclic aromatic compound with two methoxy (CH₃O) groups attached at positions 5 and 6 of a pyridine ring, along with an amine (NH₂) group at position 2.
    • Role of Syk : Syk plays a crucial role in immune signaling pathways. It is involved in B-cell receptor (BCR) signaling, which regulates B-cell activation, differentiation, and antibody production .
  • Mode of Action Acylation: The amine group reacts with acylating agents to form amides.
  • Biochemical Pathways

    • Downstream Effects : Reduced immune response, modulation of inflammation, and potential therapeutic impact on autoimmune diseases .

Biochemical Analysis

Cellular Effects

5,6-Dimethoxypyridin-2-amine affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with enzymes like cytochrome P450 can lead to changes in the metabolic pathways within cells, affecting the overall cellular metabolism . Furthermore, its impact on gene expression can alter the production of proteins that are crucial for cell function and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under specific storage conditions, such as being kept in a dark place, under an inert atmosphere, and stored in a freezer at -20°C . Over time, the compound may degrade, leading to a decrease in its efficacy and potential changes in its biochemical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, toxic or adverse effects may be observed. These effects can include enzyme inhibition, disruption of cellular processes, and potential toxicity to organs . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . The compound’s interaction with these enzymes can affect metabolic flux and alter metabolite levels within cells. Additionally, this compound may influence the activity of enzymes involved in the synthesis and degradation of biomolecules, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and regulatory proteins, influencing gene expression. Alternatively, it may be found in the cytoplasm, where it can modulate enzyme activity and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethoxypyridin-2-amine generally involves the reaction between 2-bromo-5,6-dimethoxypyridine and ammonia in the presence of a solvent. The reaction conditions typically include:

    Solvent: Ethanol, methanol, or acetone

    Temperature: Room temperature to slightly elevated temperatures

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxypyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amine group to other functional groups.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethoxypyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable intermediate in the synthesis of specialized organic compounds, particularly in the pharmaceutical and agrochemical industries.

Properties

IUPAC Name

5,6-dimethoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-10-5-3-4-6(8)9-7(5)11-2/h3-4H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTLREADFYJGJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674778
Record name 5,6-Dimethoxypyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127980-46-5
Record name 5,6-Dimethoxypyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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